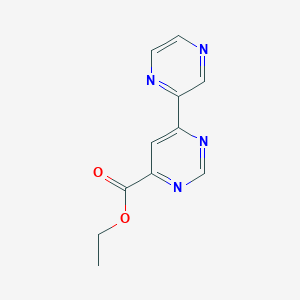
2-(Dimethylphosphoryl)-5-fluoroaniline
Descripción general
Descripción
2-(Dimethylphosphoryl)-5-fluoroaniline (2-DMP-5-Fluoroaniline) is an organophosphorus compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of about 95-97°C. It has a strong, pungent odor and is highly soluble in water and other polar solvents. As an organophosphorus compound, 2-DMP-5-Fluoroaniline is of particular interest due to its ability to act as a transition state analog in biochemical reactions. This makes it an important tool for studying the mechanism of action of various biological processes.
Aplicaciones Científicas De Investigación
Genetically Encoded Fluorescent Amino Acid
2-(Dimethylphosphoryl)-5-fluoroaniline has shown potential in biosynthetically incorporating fluorophores into proteins for studying protein dynamics, structure, and biomolecular interactions. A study developed a strategy to biosynthetically incorporate a fluorophore, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), into proteins at defined sites using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair in Saccharomyces cerevisiae. This approach, applicable to various fluorophores in both prokaryotic and eukaryotic organisms, facilitates cellular and biochemical studies of protein function and structure (Summerer et al., 2006).
Environment-Sensitive Fluorophore for Biological Applications
6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a newly synthesized environment-sensitive fluorophore, exhibits fluorescence in the 500-600 nm range and responds significantly to environmental polarity changes. This fluorophore shows a marked fluorescence quantum yield shift across different solvents, indicating its potential as a biological probe. Furthermore, the synthesis of an Fmoc-protected amino acid derivative of 6DMN has allowed its incorporation into peptides, demonstrating compatibility with standard solid-phase peptide synthesis conditions. These peptides, incorporating the fluorophore, show promise for monitoring protein-protein interactions, particularly in studies involving Src homology 2 (SH2) phosphotyrosine binding domains (Vázquez et al., 2005).
Development of EGFR Binding Probes
Research on acrylamido-quinazolines substituted at the 6-position has shown that they bind irreversibly to the intracellular ATP binding domain of the epidermal growth factor receptor (EGFR), suggesting their potential as EGFR targeting agents. A general route has been developed for preparing 6-substituted-4-anilinoquinazolines from [18F]fluoroanilines for evaluation as EGFR targeting agents with PET, indicating their potential use in cancer treatment (Vasdev et al., 2004).
Propiedades
IUPAC Name |
2-dimethylphosphoryl-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHUGSTLGFQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-fluorophenyl)dimethylphosphine oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)

![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)

